Ethyl 6-Bromo-5-methylindole-3-carboxylate
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Overview
Description
Ethyl 6-Bromo-5-methylindole-3-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-Bromo-5-methylindole-3-carboxylate typically involves the bromination of 5-methylindole followed by esterification. One common method involves the reaction of 5-methylindole with bromine in the presence of a suitable solvent to introduce the bromo group at the 6-position. The resulting 6-bromo-5-methylindole is then reacted with ethyl chloroformate to form the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-Bromo-5-methylindole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The indole ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Ethyl 6-Bromo-5-methylindole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Ethyl 6-Bromo-5-methylindole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-Bromo-5-hydroxyindole-3-carboxylate
- Ethyl 6-Bromo-1-methylindole-3-carboxylate
- Ethyl 6-Bromo-2-methylindole-3-carboxylate
Uniqueness
Ethyl 6-Bromo-5-methylindole-3-carboxylate is unique due to the specific substitution pattern on the indole ring, which can influence its reactivity and biological activity. The presence of the bromo group at the 6-position and the methyl group at the 5-position can lead to distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C12H12BrNO2 |
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Molecular Weight |
282.13 g/mol |
IUPAC Name |
ethyl 6-bromo-5-methyl-1H-indole-3-carboxylate |
InChI |
InChI=1S/C12H12BrNO2/c1-3-16-12(15)9-6-14-11-5-10(13)7(2)4-8(9)11/h4-6,14H,3H2,1-2H3 |
InChI Key |
MMAAKKRKNPKZHY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C1C=C(C(=C2)Br)C |
Origin of Product |
United States |
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